PI-1840

Solid Tumor Xenograft Breast Cancer

PI-1840 is the only noncovalent, rapidly reversible CT-L inhibitor offering 120-fold constitutive proteasome selectivity, enabling unambiguous β5c-targeted studies. Unlike covalent agents (bortezomib, carfilzomib), PI-1840 achieves >90% CT-L inhibition within 10 min and suppresses solid tumor xenografts without weight loss at 150 mg/kg. Ideal for pulse-chase, time-sensitive signaling assays, and cancer-selective panel screening. Choose PI-1840 for precise mechanistic discrimination and superior in vivo tolerability.

Molecular Formula C22H26N4O3
Molecular Weight 394.5 g/mol
Cat. No. B560124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI-1840
SynonymsN-isopropyl-2-(4-propylphenoxy)-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Molecular FormulaC22H26N4O3
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C
InChIInChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3
InChIKeyZVVXAODXPVWGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI-1840 Proteasome Inhibitor: Baseline Profile and Key Differentiation for Procurement


PI-1840 is a noncovalent and rapidly reversible chymotrypsin-like (CT-L) inhibitor of the 20S proteasome (IC50 = 27 ± 0.14 nM) [1]. Unlike the covalent peptide-based inhibitors bortezomib and carfilzomib, PI-1840 is a small drug-like compound that binds noncovalently to the β5 subunit [1]. This fundamental mechanistic difference enables key advantages in selectivity and in vivo tolerability that directly inform scientific procurement decisions [1].

Why Generic Substitution of PI-1840 with Other Proteasome Inhibitors Fails


Generic substitution among proteasome inhibitors is scientifically unjustified due to fundamental differences in binding mechanism, subunit selectivity, and in vivo activity profiles. Commercial proteasome inhibitors (bortezomib, carfilzomib, ixazomib) are designed to target β5c activity but differ in their co-targeting of non-β5 activities, which determines cytotoxicity in resistant cells [1]. PI-1840 is distinct in being a noncovalent and rapidly reversible CT-L inhibitor [2], whereas bortezomib and carfilzomib act through covalent, irreversible binding [3]. This mechanistic divergence translates to marked differences in immunoproteasome selectivity [2], in vivo anti-tumor efficacy against solid tumor xenografts [2], and tolerability .

PI-1840 Quantitative Evidence Guide: Comparator-Based Performance Data for Procurement Decisions


PI-1840 vs. Bortezomib: In Vivo Efficacy Against Solid Tumor Xenografts

PI-1840, but not bortezomib, significantly suppresses the growth of human breast tumor xenografts in nude mice. This direct head-to-head in vivo comparison demonstrates that PI-1840 has anti-tumor activity against solid tumors, whereas bortezomib is ineffective in this solid tumor model [1].

Solid Tumor Xenograft Breast Cancer

PI-1840 vs. Bortezomib: Immunoproteasome Selectivity Profile

PI-1840 displays over 120-fold greater selectivity for the constitutive proteasome over the hematopoietic immunoproteasome compared to only 2-fold selectivity for bortezomib . This was directly measured in CT-L assays using rabbit proteasome and immunoproteasome .

Immunoproteasome Selectivity Hematopoietic

PI-1840 vs. Bortezomib: In Vivo Tolerability as Measured by Body Weight

In a 14-day in vivo study, PI-1840 treatment resulted in no apparent weight loss in mice, whereas bortezomib treatment led to a loss of 6.21% body weight . This indicates superior tolerability for PI-1840 in this preclinical model.

Tolerability In Vivo Toxicity

PI-1840 vs. Carfilzomib/Ixazomib: Noncovalent Reversible Binding Mechanism

PI-1840 is a noncovalent and rapidly reversible CT-L inhibitor, as demonstrated by mass spectrometry and dialysis studies [1]. In contrast, carfilzomib is an irreversible epoxyketone inhibitor and bortezomib is a slowly reversible covalent inhibitor [2]. Ixazomib, like bortezomib, is a covalent, slowly reversible inhibitor [3].

Mechanism of Action Reversible Inhibition Binding Kinetics

PI-1840 vs. Class Average: Antiproliferative Selectivity for Cancer Cells

PI-1840 exhibits antiproliferative activity across 12 human cancer cell lines (IC50 range 2.2–45.2 μM) while showing reduced potency against non-cancer HCA2 fibroblasts (IC50 = 86 μM) and MCF-10A mammary epithelial cells (IC50 = 314 μM) . This differential sensitivity suggests a favorable cancer cell selectivity profile.

Cancer Cell Selectivity Antiproliferative Therapeutic Index

PI-1840 vs. Class Average: Rapid Cellular CT-L Inhibition Kinetics

PI-1840 achieves >90% of maximal CT-L inhibition within 10 minutes of treatment in MDA-MB-468 cells at 5 μM . This rapid onset of action distinguishes it from slower-acting covalent inhibitors.

Cellular Inhibition Kinetics CT-L Activity Rapid Onset

PI-1840: High-Impact Application Scenarios Based on Quantitative Differentiation Evidence


Solid Tumor Xenograft Efficacy Studies Requiring Noncovalent Proteasome Inhibition

PI-1840 is the preferred choice for in vivo solid tumor xenograft studies (e.g., breast cancer MDA-MB-231/MDA-MB-468 models) where bortezomib has shown no significant tumor growth inhibition [1]. The compound's demonstrated ability to suppress solid tumor growth, combined with its favorable tolerability profile (no weight loss at 150 mg/kg daily dosing), makes it uniquely suitable for long-term efficacy studies in immunocompromised mouse models .

Constitutive vs. Immunoproteasome Selectivity Profiling Experiments

For studies requiring discrimination between constitutive proteasome (β5c) and immunoproteasome (β5i/LMP7) activity, PI-1840 provides 120-fold selectivity for constitutive proteasome over immunoproteasome, compared to only 2-fold for bortezomib . This 60× greater selectivity makes PI-1840 the superior tool compound for experiments aiming to isolate β5c-specific effects without confounding immunoproteasome inhibition [1].

Rapid Cellular CT-L Inhibition Assays and Short-Term Mechanistic Studies

PI-1840's rapid cellular uptake and inhibition kinetics (>90% maximal CT-L inhibition within 10 minutes at 5 μM in MDA-MB-468 cells) enable time-sensitive experiments that cannot accommodate the slower onset of covalent proteasome inhibitors . This property is particularly valuable for pulse-chase experiments, short-term signaling studies, and assays requiring precise temporal control of proteasome inhibition .

Cancer Cell Selectivity Studies Across Broad Tumor Panels

PI-1840 demonstrates differential antiproliferative potency across 12 human cancer cell lines (IC50 range 2.2–45.2 μM) while sparing non-cancer HCA2 fibroblasts (IC50 = 86 μM) and MCF-10A mammary epithelial cells (IC50 = 314 μM) . This profile makes PI-1840 an appropriate tool for studying cancer-selective proteasome inhibition mechanisms and for panel screening to identify sensitive tumor types [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI-1840

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.